molecular formula C16H18N2OS2 B11175241 2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11175241
M. Wt: 318.5 g/mol
InChI Key: CIUSUNFGIZRJQO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a benzylsulfanyl group and a tetrahydrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with benzylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and solvents involved.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Compounds with different functional groups replacing the benzylsulfanyl group.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interaction with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The tetrahydrobenzothiazole moiety may interact with various enzymes or receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.

    Benzylsulfanyl acetic acid: Another precursor used in the synthesis.

    N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A structurally similar compound without the benzylsulfanyl group.

Uniqueness

2-(benzylsulfanyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the benzylsulfanyl and tetrahydrobenzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H18N2OS2

Molecular Weight

318.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H18N2OS2/c19-15(11-20-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)21-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19)

InChI Key

CIUSUNFGIZRJQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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